An In-Depth Technical Guide to the Physical Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
An In-Depth Technical Guide to the Physical Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical and synthetic chemistry. As a proline analog with a gem-dimethyl substitution at the 5-position, this compound offers unique conformational constraints that are valuable in the design of novel therapeutics and complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of key physical properties. While comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide establishes a framework for its characterization, drawing upon data from commercial suppliers, analogous compounds, and established analytical methodologies.
Core Molecular and Physical Attributes
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, also known as Boc-L-5,5-dimethylproline, is a derivative of the amino acid L-proline. The gem-dimethyl group at the C5 position sterically hinders rotation around the peptide bond, favoring a cis conformation in peptides, which can be a crucial design element in peptidomimetics.[1][2]
Table 1: General Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | N/A |
| Synonyms | (S)-Boc-5,5-dimethyl-Pro-OH, Boc-L-5,5-dimethylproline | [3] |
| CAS Number | 943318-67-0 | [4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5] |
| Molecular Weight | 243.3 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [6] |
Stereochemistry and Optical Activity
The stereochemical integrity of chiral building blocks is paramount in drug development. The optical rotation is a fundamental physical property that confirms the enantiomeric purity of the compound.
Table 2: Optical Rotation Data
| Specific Rotation ([α]D²⁰) | Conditions | Source(s) |
| -35 ± 2° | c=1 in DMF | N/A |
| -40 ± 2° | c=1 in MeOH | N/A |
Experimental Protocol for Polarimetry
The determination of optical rotation is a critical quality control step. The causality behind the choice of solvent and concentration lies in achieving sufficient solubility and a measurable rotation. Methanol and DMF are common polar organic solvents suitable for this class of compounds.
Methodology:
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Preparation of the Sample Solution: Accurately weigh approximately 100 mg of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and dissolve it in the chosen solvent (e.g., methanol or DMF) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of particulates.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
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Measurement: Fill a 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Record the optical rotation at the sodium D-line (589 nm) at 20°C.
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Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Caption: Workflow for determining optical rotation.
Thermal and Crystalline Properties
Experimental Protocol for Melting Point Determination
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions, as it provides more information than the traditional capillary method.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell and use an empty, sealed pan as a reference.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
Caption: DSC workflow for melting point determination.
Solubility Profile
A comprehensive understanding of a compound's solubility is critical for its application in synthesis, purification, and formulation. While quantitative solubility data for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is not widely published, a qualitative assessment can be inferred from its structure. As a Boc-protected amino acid, it is expected to be soluble in many common organic solvents and have limited solubility in water.
Table 3: Predicted and Observed Solubility
| Solvent | Predicted Solubility | Rationale |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dichloromethane, Chloroform | Soluble | Common polar aprotic solvents for organic compounds. |
| Diethyl Ether, Hexanes | Sparingly Soluble to Insoluble | Nonpolar solvents. |
| Water | Sparingly Soluble | The carboxylic acid provides some polarity, but the Boc group and dimethylproline scaffold are largely nonpolar. |
| Dimethylformamide (DMF) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |
Experimental Protocol for Solubility Determination
A standard method for determining solubility is the isothermal equilibrium method, followed by gravimetric or chromatographic analysis.
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
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Quantification: Take a known aliquot of the saturated solution, evaporate the solvent under reduced pressure, and weigh the residue. Alternatively, analyze the concentration of the saturated solution using a calibrated HPLC method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the gem-dimethyl groups, and the Boc protecting group. The chemical shifts and coupling patterns will be influenced by the stereochemistry and conformational rigidity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyrrolidine ring and the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 (broad) | O-H | Carboxylic acid stretch |
| ~2975-2870 | C-H | Alkane stretch |
| ~1740 | C=O | Carboxylic acid carbonyl stretch |
| ~1690 | C=O | Boc carbonyl stretch |
| ~1400-1200 | C-N | Stretch |
| ~1160 | C-O | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peaks would correspond to [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a valuable chiral building block with unique conformational properties. This guide has outlined its key physical attributes and provided detailed, best-practice protocols for their experimental determination. While a complete, publicly available dataset for all physical properties is currently lacking, the methodologies and predictive analyses presented here offer a robust framework for researchers and drug development professionals working with this important compound. The continued investigation and publication of the experimental data for this molecule will undoubtedly be a valuable contribution to the scientific community.
References
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5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
-
(2S,5S)-1-(Tert-Butoxycarbonyl)-5-Methylpyrrolidine-2-Carboxylic Acid. (n.d.). Bouling Chemical Co., Limited. Retrieved January 16, 2026, from [Link]
-
(PSEUDO-)PROLINES. (n.d.). Iris Biotech GmbH. Retrieved January 16, 2026, from [Link]
-
Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline). (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
5,5-dimethyl-1-pyrroline N-oxide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 943318-67-0|(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid - Creative Peptides [creative-peptides.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
